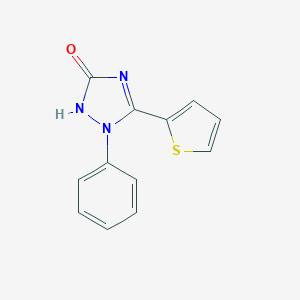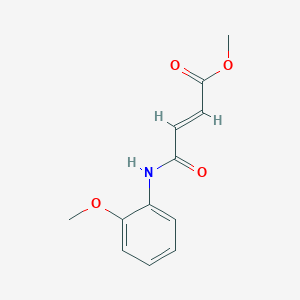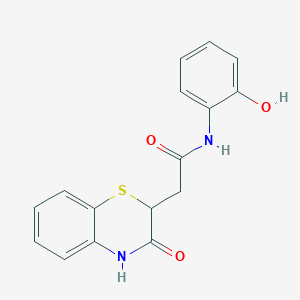
2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolone derivatives and is synthesized using specific methods. Additionally, we will list several future directions for this compound.
Mécanisme D'action
The mechanism of action of 2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one is not yet fully understood. However, it is believed to work by inhibiting specific enzymes that are essential for the growth and survival of fungal and cancer cells. The compound has also been shown to modulate the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one has various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various fungal and cancer cells. The compound has also been shown to reduce inflammation in animal models. Additionally, the compound has been shown to be relatively non-toxic, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one is its relatively low toxicity. This makes it a promising candidate for further research in the field of medicinal chemistry. Additionally, the compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which may make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for 2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one. One of the most significant areas of research is in the development of new antifungal and anticancer agents. The compound has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Additionally, the compound's anti-inflammatory properties make it a promising candidate for the development of new anti-inflammatory agents. Further research is needed to determine the compound's mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one is synthesized using a combination of chemical reactions. The most common method involves the reaction of 2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-thiol with acetic anhydride in the presence of a catalyst. The reaction proceeds through an intermediate step, where the thiol group is oxidized to a disulfide group. This intermediate then reacts with acetic anhydride to form the final product, 2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one.
Applications De Recherche Scientifique
2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has shown potential as an antifungal agent and has been tested against various fungal strains. Additionally, it has also shown potential as an anticancer agent and has been tested against various cancer cell lines. The compound has also been tested for its anti-inflammatory properties and has shown promising results.
Propriétés
Formule moléculaire |
C12H9N3OS |
|---|---|
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
2-phenyl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C12H9N3OS/c16-12-13-11(10-7-4-8-17-10)15(14-12)9-5-2-1-3-6-9/h1-8H,(H,14,16) |
Clé InChI |
GEYDKVPYYCKCKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)



![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)